zinc;dipermanganate

Organic Synthesis Oxidation Kinetics Heterogeneous Catalysis

Zinc dipermanganate (Zn(MnO₄)₂) is the superior oxidizer where conventional permanganates fail. It uniquely drives the oxidation of recalcitrant ethers and hydrocarbons—achieving 61% THF conversion versus completely unreactive potassium permanganate—making it essential for complex molecule functionalization. Its 5.2× greater aqueous solubility (33.3 vs. 6.4 g/100 mL at 20°C) enables high-flux industrial oxidation without excess solvent. For pyrotechnics, it delivers strong oxidation with an energy release 88× lower than magnesium permanganate, drastically reducing detonation risk. Sourced via a proven, scalable synthetic route (US2504129A), this is the strategic choice for specialized R&D and process development.

Molecular Formula Mn2O8Zn
Molecular Weight 303.3 g/mol
CAS No. 23414-72-4
Cat. No. B1201034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;dipermanganate
CAS23414-72-4
Molecular FormulaMn2O8Zn
Molecular Weight303.3 g/mol
Structural Identifiers
SMILES[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Zn+2]
InChIInChI=1S/2Mn.8O.Zn/q;;;;;;;;2*-1;+2
InChIKeyGDWLSAUXTXZYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, deliquescent

Zinc Dipermanganate (CAS 23414-72-4): A High-Reactivity Inorganic Oxidizer for Specialized Synthesis


Zinc dipermanganate (Zn(MnO₄)₂), the zinc salt of permanganic acid, is a purplish-black, deliquescent crystalline solid with a density of 2.45 g/cm³ and a molecular weight of 303.28 g/mol [1]. It typically exists as a hexahydrate and is classified as a Class 5.1 oxidizer (UN 1515) [2]. Unlike commodity permanganates, its unique reactivity profile—driven by the complexation of the zinc cation with organic substrates—makes it a specialized reagent in organic synthesis, where the selection of the specific metal cation is a critical determinant of reaction rate and outcome [3].

Why Substituting Zinc Dipermanganate with Potassium Salts Fails in Key Applications


Generic substitution among in-class permanganate salts is invalid due to profound differences in reactivity controlled by the counter-cation. While potassium permanganate (KMnO₄) is the most common permanganate salt, its reactivity is significantly lower in non-aqueous organic oxidations compared to its zinc counterpart [1]. The divalent zinc cation uniquely facilitates substrate complexation, leading to dramatically enhanced oxidation rates and enabling reactions that are sluggish or non-existent with potassium or magnesium salts [2]. Conversely, in applications demanding thermal stability for energetic materials, the explosive energy release of zinc permanganate is significantly lower than that of magnesium permanganate, positioning it as the safer intermediate option [1]. These quantifiable differences in kinetics and thermodynamics make one-to-one molar substitution experimentally invalid.

Quantitative Comparator Evidence for Zinc Dipermanganate's Differentiated Performance


Superior Reactivity in Organic Substrate Oxidation vs. Potassium Permanganate

In direct head-to-head oxidations of organic substrates like tetrahydrofuran (THF) and anisole, the zinc salt is the most reactive, and the potassium salt is virtually unreactive under the same conditions [1]. This dramatic difference is attributed to the complexation of the zinc cation with the substrate, greatly enhancing its reactivity toward permanganate [1].

Organic Synthesis Oxidation Kinetics Heterogeneous Catalysis

Controlled Energetic Profile: Safer Oxidizer than Magnesium Permanganate

Under conditions of severe confinement and strong initiation, the energy releases for the permanganate salts differ by two orders of magnitude. Zinc permanganate hexahydrate releases 13% of the energy of trinitrotoluene (TNT), while magnesium permanganate releases a catastrophic 1155% of TNT's energy [1]. Despite this, zinc permanganate is thermally stable relative to potassium permanganate, with DTA and TGA measurements revealing no evidence of thermal instability [1]. All pure and silica-supported salts also gave negative results for mechanical sensitivity and impact tests [1].

Energetic Materials Process Safety Thermal Hazard Analysis

Enhanced Aqueous Solubility vs. Potassium Permanganate

Zinc dipermanganate exhibits a solubility of 33.3 g/100 mL in water at 20 °C [1], which is significantly higher than the 6.4 g/100 mL solubility of potassium permanganate at the same temperature [2]. This 5.2-fold increase in solubility is critical for applications requiring high concentrations of the permanganate ion in aqueous media.

Solution Chemistry Formulation Science Process Engineering

Scalable Synthesis via Aluminum Permanganate Intermediate

A patented method enables the large-scale production of pure zinc permanganate by reacting potassium permanganate with aluminum sulfate to create an aluminum permanganate intermediate. This is then reacted with zinc oxide, hydroxide, or carbonate at temperatures between 80°C and the boiling point of the solution [1]. This method avoids the direct metathesis reactions that often lead to impure products.

Inorganic Synthesis Process Chemistry Material Science

Zinc Dipermanganate Application Scenarios Driven by Differential Evidence


Oxidation of Inert Ethers and Unreactive Hydrocarbons

Based on the evidence that zinc permanganate achieves a 61% conversion of tetrahydrofuran (THF) where potassium permanganate is completely unreactive, this reagent is the preferred choice for the oxidation of recalcitrant ethers and hydrocarbons [1]. This makes it invaluable in natural product synthesis and the functionalization of complex molecules containing inert C-H bonds, where alternative oxidizers simply fail to react [1].

Safer Energetic Formulations for Pyrotechnics and Propellants

The quantified energetic profile—with an energy release 88 times lower than magnesium permanganate—makes zinc permanganate a significantly safer oxidizing component in pyrotechnic compositions and propellants [1]. It provides a powerful oxidation potential while drastically mitigating the catastrophic detonation risk associated with magnesium permanganate [1].

High-Concentration Aqueous Oxidant Solutions for Chemical Processing

With a solubility 5.2 times greater than potassium permanganate (33.3 vs 6.4 g/100 mL at 20°C), zinc permanganate can be used to prepare highly concentrated, aqueous oxidizing solutions [2][3]. This is critical for industrial chemical processing, wastewater treatment, and hydrometallurgical leaching operations where a high flux of oxidizing equivalents is needed without increasing solvent volumes [2][3].

Kilogram-Scale Synthesis for Research and Specialty Chemical Production

The existence of a dedicated, scalable synthetic method (US2504129A) that produces substantially pure zinc permanganate via an aluminum permanganate intermediate ensures that this compound can be reliably sourced or manufactured in large quantities for process development and specialty chemical production [4].

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